N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea
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Overview
Description
Preparation Methods
The synthesis of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea involves several stepsThe reaction conditions typically involve the use of mucochloric acid and benzene as starting materials, with subsequent modifications to introduce the desired substituents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antifungal and antitumor agent. In medicine, it is being investigated for its potential therapeutic effects. Additionally, it has applications in the agricultural industry as a plant growth regulator and crop protection agent .
Mechanism of Action
The mechanism of action of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea can be compared with other pyridazine derivatives, such as 5-chloro-6-phenylpyridazin-3(2H)-one and N’-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N,N-diphenylurea These compounds share similar structural features but differ in their substituents and bioactivities
Properties
CAS No. |
87653-44-9 |
---|---|
Molecular Formula |
C22H24N4O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]-3-phenylurea |
InChI |
InChI=1S/C22H24N4O2/c27-21-15-14-20(18-10-4-1-5-11-18)25-26(21)17-9-3-8-16-23-22(28)24-19-12-6-2-7-13-19/h1-2,4-7,10-15H,3,8-9,16-17H2,(H2,23,24,28) |
InChI Key |
VSFJVDBNVAQRNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCCNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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